molecular formula C15H13FO2 B6364737 2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1182942-56-8

2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6364737
CAS RN: 1182942-56-8
M. Wt: 244.26 g/mol
InChI Key: QNYXXDUUUNOSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid (2,5-DMPFBA) is a synthetic organic compound belonging to the class of benzene carboxylic acids. It is a white solid with a molecular weight of 218.2 g/mol and a melting point of 108-110 °C. 2,5-DMPFBA has a wide range of applications in the scientific research field, including synthesis, pharmaceuticals, and biochemistry. It is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as 2,5-diphenyl-4-fluorobenzoic acid, 4-fluoro-3-methylbenzoic acid, and 4-fluoro-2-methylbenzoic acid. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. Additionally, it is used in the synthesis of biochemicals, such as enzymes, hormones, and vitamins.

Mechanism of Action

2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid, 95% acts as a proton donor in the presence of an acid catalyst and is able to donate a proton to an acceptor molecule. This proton transfer is essential for the synthesis of other compounds and for the activation of enzymes. Additionally, it can act as a nucleophile, forming a covalent bond with a proton acceptor molecule, which is essential for the synthesis of pharmaceuticals and biochemicals.
Biochemical and Physiological Effects
2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antifungal effects, as well as anti-cancer effects in certain types of cancer cells. Additionally, it has been found to have an effect on the activity of enzymes, hormones, and vitamins, as well as on the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of reactions. Additionally, it is stable and can be stored for long periods of time. However, it is also a strong acid and can be corrosive to certain materials, so it should be handled with care.

Future Directions

The use of 2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid, 95% in scientific research has the potential to open up many new possibilities. Further research could be conducted to explore its potential applications in the synthesis of other compounds, such as drugs, enzymes, and hormones. Additionally, further research could be conducted to explore its potential effects on the metabolism of other compounds and its potential use as a therapeutic agent. Finally, further research could be conducted to explore its potential use in the development of new pharmaceuticals and biochemicals.

Synthesis Methods

2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid, 95% is synthesized from the reaction of 4-fluorobenzoic acid with 2,5-dimethylphenol in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out at a temperature of 80-90 °C for 4-6 hours. The product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-3-4-10(2)13(7-9)14-8-11(16)5-6-12(14)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYXXDUUUNOSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681205
Record name 5-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-4-fluorobenzoic acid

CAS RN

1182942-56-8
Record name 5-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.